5-Aminodiazinan-3-one
Description
5-Aminodiazinan-3-one is a heterocyclic compound featuring a six-membered diazinan ring (two nitrogen atoms) with an amino group at position 5 and a ketone at position 2. These compounds are often explored as intermediates in pharmaceuticals, agrochemicals, and bioactive molecules due to their versatile functional groups and ring strain .
Properties
Molecular Formula |
C4H9N3O |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
5-aminodiazinan-3-one |
InChI |
InChI=1S/C4H9N3O/c5-3-1-4(8)7-6-2-3/h3,6H,1-2,5H2,(H,7,8) |
InChI Key |
IJKXXEPZXPWCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNNC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminodiazinan-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of suitable linear compounds. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in water and ethanol at room temperature can yield various heterocyclic compounds . Another approach involves the one-pot transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture .
Industrial Production Methods: Industrial production of 5-Aminodiazinan-3-one may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is often emphasized.
Chemical Reactions Analysis
Types of Reactions: 5-Aminodiazinan-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
5-Aminodiazinan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Aminodiazinan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 5-Amino Heterocycles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
